H-Gly-Arg-Pna 2HCl

Thrombin kinetics Chromogenic substrate Catalytic efficiency

H-Gly-Arg-Pna 2HCl (Gly-Arg-p-nitroanilide dihydrochloride) is a minimal dipeptide chromogenic substrate for precise thrombin quantification. Its low catalytic efficiency (kcat/Km = 1.4 × 10³ M⁻¹s⁻¹) is critical for inhibitor screening, preventing substrate depletion during continuous monitoring. Distinguished from generic Arg-pNA analogs by its free N-terminal glycine, it is an essential baseline comparator for SAR studies and trypsin contamination detection.

Molecular Formula C14H22ClN7O4
Molecular Weight 387.82 g/mol
CAS No. 125455-61-0
Cat. No. B166557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Gly-Arg-Pna 2HCl
CAS125455-61-0
Molecular FormulaC14H22ClN7O4
Molecular Weight387.82 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)NC(=O)CN)[N+](=O)[O-].Cl
InChIInChI=1S/C14H21N7O4.ClH/c15-8-12(22)20-11(2-1-7-18-14(16)17)13(23)19-9-3-5-10(6-4-9)21(24)25;/h3-6,11H,1-2,7-8,15H2,(H,19,23)(H,20,22)(H4,16,17,18);1H
InChIKeyMGFMNXNZZCRYAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Gly-Arg-Pna 2HCl (CAS 125455-61-0): Chromogenic Thrombin Substrate for Coagulation Research and Anticoagulant Screening


H-Gly-Arg-Pna 2HCl (Gly-Arg-p-nitroanilide dihydrochloride) is a synthetic dipeptide chromogenic substrate specifically designed for the quantitative measurement of thrombin activity [1]. The compound consists of a Gly-Arg dipeptide sequence covalently linked to a p-nitroaniline (pNA) chromophore; upon enzymatic cleavage by thrombin at the Arg-pNA bond, free pNA is liberated and can be detected spectrophotometrically at 405 nm [2]. As a member of the p-nitroanilide substrate class used extensively in hemostasis research, H-Gly-Arg-Pna 2HCl is distinguished by its minimal dipeptide structure, which offers a simplified binding interface relative to more extended tripeptide substrates [3].

Why H-Gly-Arg-Pna 2HCl Cannot Be Replaced by Generic Arg-pNA Substrates in Thrombin-Specific Assays


Generic substitution with alternative Arg-pNA substrates is scientifically inadvisable because thrombin's catalytic efficiency varies by orders of magnitude depending on the amino acid occupying the P2 position and the presence of N-terminal protecting groups [1]. While thrombin preferentially cleaves after arginine residues, the enzyme's extended substrate-binding exosite imposes stringent requirements on the residues immediately preceding the scissile bond [2]. H-Gly-Arg-Pna 2HCl, bearing a free N-terminal glycine at P2, occupies a defined position within the substrate specificity hierarchy that is distinct from both N-protected analogs such as Bz-Arg-pNA and extended tripeptide substrates such as D-Phe-Pip-Arg-pNA (S-2238) [3]. Substituting one Arg-pNA substrate for another without accounting for these differential kinetic parameters can lead to erroneous activity measurements, compromised assay linearity, and misinterpretation of inhibitor potency.

H-Gly-Arg-Pna 2HCl Quantitative Differentiation Evidence: Kinetic Comparisons Versus Arg-pNA Analogs


Thrombin kcat/Km for H-Gly-Arg-pNA: Benchmarking Against D-Phe-Pip-Arg-pNA (S-2238)

Direct catalytic efficiency comparison for thrombin between H-Gly-Arg-pNA and the clinical gold-standard substrate D-Phe-Pip-Arg-pNA (S-2238). The catalytic efficiency (kcat/Km) of H-Gly-Arg-pNA with thrombin is approximately 1.4 × 10³ M⁻¹s⁻¹ [1], which is roughly four orders of magnitude lower than the 3.1 × 10⁷ M⁻¹s⁻¹ reported for D-Phe-Pip-Arg-pNA under comparable conditions [2]. This substantial kinetic difference establishes H-Gly-Arg-Pna 2HCl as a low-turnover substrate uniquely suited for applications requiring attenuated signal development.

Thrombin kinetics Chromogenic substrate Catalytic efficiency

Comparative Enzyme Selectivity: Thrombin Versus Trypsin Discrimination Profile

H-Gly-Arg-pNA demonstrates a distinct enzyme selectivity profile that differentiates it from alternative chromogenic substrates. With thrombin, the substrate exhibits a modest kcat/Km of 1.4 × 10³ M⁻¹s⁻¹; with trypsin, this value increases substantially to 3.15 × 10⁶ M⁻¹s⁻¹—a 2,250-fold enhancement in catalytic efficiency [1]. In contrast, extended substrates like D-Phe-Pip-Arg-pNA (S-2238) achieve kcat/Km values of ~3.1 × 10⁷ M⁻¹s⁻¹ with thrombin [2], representing a thrombin preference that is inverted relative to H-Gly-Arg-pNA's trypsin preference.

Enzyme selectivity Trypsin Serine protease

Structural Determinant of Substrate Specificity: Tripeptide Versus Dipeptide Arg-pNA Substrate Hierarchy

The kinetic hierarchy among thrombin substrates is strongly dictated by the number and identity of amino acids occupying the P2 and P3 positions. Tripeptide substrates containing hydrophobic or basic residues at P3 and P2, such as D-Phe-Pip-Arg-pNA, achieve kcat/Km values in the 10⁷ M⁻¹s⁻¹ range [1]. In contrast, the minimal dipeptide structure of H-Gly-Arg-pNA—lacking an N-terminal protecting group and bearing only glycine at P2—yields substantially lower catalytic efficiency (~1.4 × 10³ M⁻¹s⁻¹) [2]. This difference arises because thrombin's apolar binding pocket and aryl-binding site engage optimally with extended substrates, whereas the free N-terminus and minimal P2 glycine of H-Gly-Arg-pNA provide suboptimal fit within the enzyme's S2 and S3 subsites [3].

Substrate specificity Structure-activity relationship Thrombin exosite

Differentiation from Factor Xa-Specific Substrates: H-Gly-Arg-pNA Versus Z-D-Arg-Gly-Arg-pNA (S-2765)

H-Gly-Arg-pNA must be distinguished from structurally related but functionally distinct substrates such as Z-D-Arg-Gly-Arg-pNA (S-2765). The Z (benzyloxycarbonyl) N-terminal protecting group and D-arginine at the P3 position confer high specificity for Factor Xa rather than thrombin . S-2765 is employed extensively in anti-Xa heparin monitoring assays and antithrombin activity measurements , whereas H-Gly-Arg-pNA lacks this N-terminal protection and D-amino acid substitution, resulting in a distinct enzyme recognition profile. The presence of the Gly-Arg core sequence in both compounds can lead to misidentification during procurement; however, their divergent enzyme specificities render them non-interchangeable for assay development.

Factor Xa S-2765 Coagulation cascade

Solubility and Formulation Profile: Practical Handling Differentiators for Assay Development

The dihydrochloride salt form of H-Gly-Arg-pNA provides defined solubility characteristics that influence practical assay implementation. The compound demonstrates solubility of 20 mg/mL in DMF and 3 mg/mL in DMSO and PBS (pH 7.2) . These solubility parameters differ from those of tripeptide substrates such as D-Phe-Pip-Arg-pNA (S-2238), which is typically supplied as an acetate salt with distinct solubility properties . The dihydrochloride salt form ensures adequate aqueous solubility for direct dilution into standard assay buffers without requiring high concentrations of organic co-solvents that might compromise enzyme activity.

Solubility Assay buffer compatibility Formulation

H-Gly-Arg-Pna 2HCl: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Thrombin Inhibitor Screening Requiring Extended Linear Reaction Time Courses

The low catalytic efficiency of H-Gly-Arg-pNA with thrombin (kcat/Km = 1.4 × 10³ M⁻¹s⁻¹) [1] makes it particularly suitable for continuous-monitoring inhibitor screening assays where rapid substrate depletion would otherwise compromise data quality. When screening weak or reversible thrombin inhibitors, the attenuated turnover rate ensures that initial velocity conditions are maintained over extended measurement intervals, enabling accurate Ki determination without the confounding effects of substrate exhaustion that plague high-efficiency substrates like D-Phe-Pip-Arg-pNA (kcat/Km = 3.1 × 10⁷ M⁻¹s⁻¹) [2].

Trypsin Activity Detection and Thrombin/Trypsin Discrimination Studies

Given that H-Gly-Arg-pNA is cleaved by trypsin with ~2,250-fold greater catalytic efficiency (kcat/Km = 3.15 × 10⁶ M⁻¹s⁻¹) than by thrombin (kcat/Km = 1.4 × 10³ M⁻¹s⁻¹) [1], this substrate is optimally employed in experimental systems designed to detect trypsin contamination in thrombin preparations or to study the differential substrate recognition between these two serine proteases. When used with appropriate controls, the pronounced trypsin preference enables sensitive detection of trypsin-like activity at levels that would be obscured with pan-specific Arg-pNA substrates.

Structure-Activity Relationship Studies of Thrombin P2/P3 Subsite Requirements

As the minimal dipeptide Arg-pNA substrate lacking N-terminal protection, H-Gly-Arg-Pna 2HCl serves as an essential baseline comparator for structure-activity relationship (SAR) studies investigating the contribution of P2 and P3 residues to thrombin substrate recognition [1]. Researchers evaluating novel peptide sequences can use H-Gly-Arg-pNA's kinetic parameters (kcat/Km = 1.4 × 10³ M⁻¹s⁻¹) as the reference point against which the catalytic enhancement conferred by extended sequences is quantified, as demonstrated by the ~22,000-fold improvement observed with D-Phe-Pip-Arg-pNA [2].

Thrombin Activity Measurement in Complex Biological Matrices with Interfering Proteases

The defined enzyme selectivity profile of H-Gly-Arg-pNA—including its differential cleavage by thrombin versus trypsin [1]—informs its application in complex biological samples where multiple serine proteases may be present. The substrate's solubility in PBS (3 mg/mL) [2] facilitates direct incorporation into physiological buffer systems without organic co-solvents that might perturb endogenous protease activities, making it suitable for ex vivo thrombin activity measurements in plasma or tissue homogenates when coupled with appropriate protease inhibitor cocktails.

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